tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate

Description

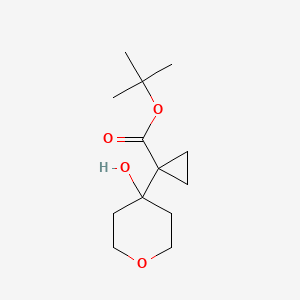

Chemical Structure and Key Features tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate (CAS: 1447944-15-1) is a bicyclic organic compound featuring a cyclopropane ring fused to a tetrahydropyran moiety. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules where cyclopropane rings improve metabolic stability and binding affinity .

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

tert-butyl 1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H22O4/c1-11(2,3)17-10(14)12(4-5-12)13(15)6-8-16-9-7-13/h15H,4-9H2,1-3H3 |

InChI Key |

VGFPYQFADPUQRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2(CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the cyclopropanecarboxylate ester family, which includes derivatives with diverse substituents influencing their reactivity and applications. Below is a detailed comparison with structurally related compounds:

| Compound Name | CAS Number | Key Substituents | Applications | Key Differences |

|---|---|---|---|---|

| tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate | 1447944-15-1 | 4-Hydroxytetrahydro-2H-pyran-4-yl, tert-butyl ester | Pharmaceutical intermediates | Hydroxyl group enhances solubility; tetrahydropyran improves stereochemical control |

| Cyano(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate | N/A | Dichloro, ethoxyphenyl, cyano-phenoxy groups | Pesticide (Cycloprothrin) | Halogenation increases lipophilicity; optimized for insecticidal activity |

| Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate | 124508-74-3 | Tetrahydro-2H-pyran-2-yl ether, methyl ester | Chiral building block | Lacks cyclopropane ring; used in asymmetric synthesis |

| tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate | N/A | Pyrrolo[2,3-d]pyrimidinyl, chloro, formyl groups | Anticancer drug intermediate | Heteroaromatic core directs DNA-binding activity |

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Cycloprothrin | Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.34 | 487.29 | 188.23 |

| LogP (Predicted) | 1.8 | 5.2 | 0.9 |

| Solubility (mg/mL, Water) | 12.5 | 0.03 | 45.0 |

Biological Activity

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its efficacy against various pathogens, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C17H32N2O4

- CAS Number : 1240390-36-6

The structural features include a tert-butyl group, a cyclopropane ring, and a hydroxytetrahydropyran moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds related to the tetrahydropyran structure exhibit significant antimicrobial properties. A study evaluating a series of pyranones found that certain derivatives displayed notable activity against Mycobacterium tuberculosis and Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations (IC50 < 10 μM) . This suggests that This compound may possess similar antimicrobial potential.

Cytotoxicity

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In various studies, compounds with similar structures have been evaluated for their cytotoxic effects on human cell lines. For instance, certain pyran derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds. The presence of specific functional groups in This compound may influence its biological activity. The hydroxytetrahydropyran moiety is hypothesized to enhance solubility and bioavailability, contributing to improved pharmacological profiles.

Case Studies

- Antimalarial Activity : A derivative of tetrahydropyran was tested against Plasmodium falciparum, showing promising results with an IC50 value of 1.5 μM . This underscores the potential for further development of This compound as an antimalarial agent.

- Anti-Tuberculosis Activity : Another study highlighted the moderate activity of related compounds against Mycobacterium tuberculosis, with MIC values around 2.7 μM . This suggests that the compound could be explored for potential anti-tuberculosis applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.